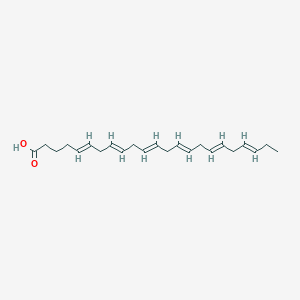
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-5,8,11,14,17,20-hexaenoic acid can be achieved through multiple steps involving the formation of double bonds at specific positions along the carbon chain. One reported method involves a four-step synthesis with an overall yield of 56% . Another method involves a six-step synthesis with an overall yield of 48% . The specific reaction conditions and reagents used in these synthetic routes are crucial for achieving the desired product with high purity and yield.
Industrial Production Methods
Industrial production methods for tricosa-5,8,11,14,17,20-hexaenoic acid are not well-documented in the literature. the principles of large-scale fatty acid synthesis, such as the use of catalytic hydrogenation and selective oxidation, could be adapted for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is commonly used for hydrogenation.
Substitution: Alcohols and amines are used for esterification and amidation, respectively, often in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of polyunsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of specialized lubricants and coatings.
Mécanisme D'action
The mechanism of action of tricosa-5,8,11,14,17,20-hexaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can incorporate into cell membranes, affecting their fluidity and function . It may also modulate the activity of enzymes involved in lipid metabolism and signaling pathways, such as cyclooxygenases and lipoxygenases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with six double bonds but a shorter carbon chain (C22:6).
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with five double bonds (C20:5).
Uniqueness
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid is unique due to its longer carbon chain compared to DHA and EPA, which may confer different biophysical properties and biological activities. Its specific double bond positions also distinguish it from other polyunsaturated fatty acids, potentially leading to unique interactions with cellular components and enzymes.
Propriétés
IUPAC Name |
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTVEFDAPOKWMQ-SFGLVEFQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-](/img/structure/B8259321.png)
![1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B8259328.png)
![9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B8259336.png)
![3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-](/img/structure/B8259338.png)

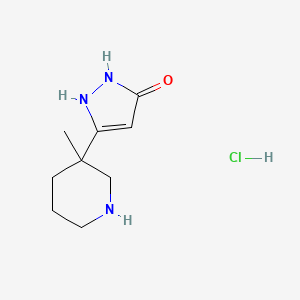
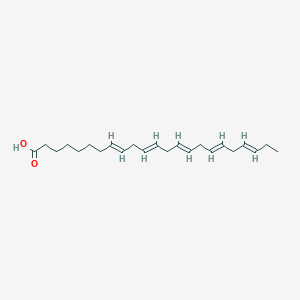
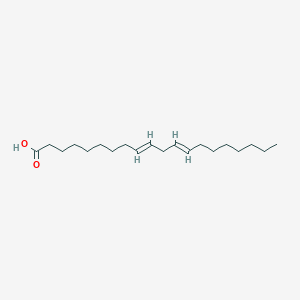
![2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8259404.png)
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate](/img/structure/B8259410.png)
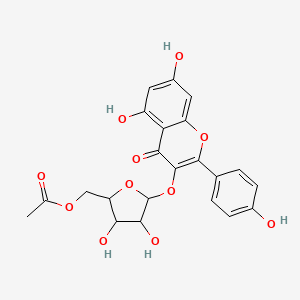
![[(3Z,8E)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B8259418.png)
![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) (E)-3-phenylprop-2-enoate](/img/structure/B8259425.png)
![(2,5-Diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B8259431.png)
